2-Morpholin-4-ylmethylbenzoic acid
Overview
Description
2-Morpholin-4-ylmethylbenzoic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Morpholin-4-ylmethylbenzoic acid is SSEVULBAGRUOPS-UHFFFAOYSA-N . The compound has a linear formula of C12H15NO3 .Physical And Chemical Properties Analysis
2-Morpholin-4-ylmethylbenzoic acid is a solid compound . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
The study of 2-Morpholin-4-ylmethylbenzoic acid and its derivatives in scientific research primarily revolves around their synthesis, molecular structure, and potential biological activities. For instance, derivatives incorporating the morpholine moiety, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been synthesized and analyzed for their molluscicidal effects, showcasing the compound's utility in biological control applications (Duan et al., 2014). Similarly, the synthesis of morpholine derivatives for the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in DNA repair processes, highlights their potential in therapeutic applications, particularly in enhancing the efficacy of radiotherapy (C. Cano et al., 2010).
Crystal Structure Analysis
Crystal structure analysis of morpholine derivatives, such as the study of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole and its morpholinomethyl derivative, provides insights into the intermolecular interactions and supramolecular networks that could be influential in designing compounds with desired physical and chemical properties (A. Banu et al., 2013).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical (NLO) properties of morpholine derivatives, such as morpholin-4-ium p-aminobenzoate, reveals their potential in NLO applications. These studies, which include thermal, optical, and second harmonic generation (SHG) analyses, suggest the suitability of such compounds for various technological applications (G. Shanmugam et al., 2012).
Pharmacological Investigations
Pharmacological investigations of morpholine derivatives, such as the study on new alkoxybenzamides, reveal their tranquillizing and analgesic effects, indicating their potential utility in medical treatments (L. Vargha et al., 1962).
Photophysical Characterization
The synthesis and photophysical characterization of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provide valuable insights into their emission spectra and excited-state transitions, which could be crucial for applications in optoelectronic devices (Taylor Chin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVULBAGRUOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424445 | |
Record name | 2-Morpholin-4-ylmethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylmethylbenzoic acid | |
CAS RN |
868543-19-5 | |
Record name | 2-Morpholin-4-ylmethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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